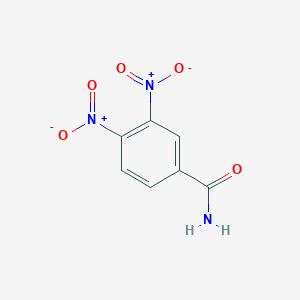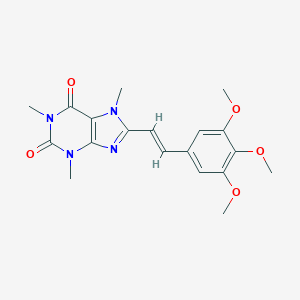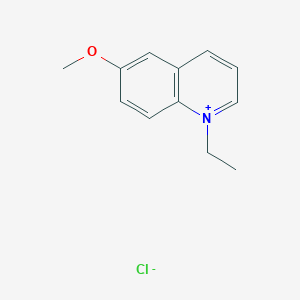
2-(2,4-Diaminophenoxy)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Diaminophenoxy)ethanol dihydrochloride, also known as 2,4-diaminophenoxyethanol dihydrochloride or 2,4-DAPEDHC, is a water-soluble organic compound with a wide range of potential applications in scientific research. It is a derivative of 2,4-diaminophenoxyethanol, a compound that has been studied for its potential use as a drug for cancer and other diseases. 2,4-DAPEDHC has been studied for its potential use in a variety of fields, including drug delivery, imaging, and biotechnology.
科学的研究の応用
Scientometric Analysis and Research Trends
2,4-Dichlorophenoxyacetic acid (2,4-D), structurally related to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, has been extensively studied in agricultural and urban contexts for pest control. Research has significantly advanced in understanding the toxicology and mutagenicity of 2,4-D. This scientometric review delves into the specific characteristics of 2,4-D toxicity and mutagenicity, using innovative methods to visualize and summarize developments in the field. The research has been primarily concentrated in the USA, Canada, and China, focusing on occupational risk, neurotoxicity, resistance or tolerance to herbicides, non-target species impact, especially aquatic ones, and molecular imprinting. The study predicts that future research on 2,4-D toxicology and mutagenicity will likely concentrate on molecular biology aspects, particularly gene expression, and exposure assessment in humans or other vertebrate bioindicators, along with pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Pharmacokinetic Studies
The pharmacokinetics of 2,4-D, a structurally similar compound, has been evaluated using high-performance liquid chromatography (HPLC) with UV detection in rat serum. This study developed a simple, rapid, optimized, and validated method for determining 2,4-D concentration changes in rats over time. The method's specificity, precision, reproducibility, and rapidity make it suitable for pharmacokinetic studies of 2,4-D and related compounds in rats (Xiao Chen et al., 2018).
Mechanisms of Metabolism
The metabolism of related chlorinated ethanes and ethenes has been studied to understand the biochemical pathways and enzymatic processes involved. For instance, the metabolism of DDD (a chlorinated ethane) to DDA involves hydroxylation at the chlorinated sp3-side chain carbon, indicating complex enzymatic processes. These insights into the metabolism of structurally related compounds could provide a foundation for understanding the metabolic pathways and enzymatic interactions of this compound (Gold & Brunk, 1984).
Safety and Hazards
The compound is harmful if swallowed and causes serious eye damage . It may cause an allergic skin reaction . It is suspected of causing genetic defects . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Relevant Papers I found some references to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in the search results, but they did not provide specific papers for analysis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride involves the reaction of 2,4-diaminophenol with ethylene oxide followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2,4-diaminophenol", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "2,4-diaminophenol is reacted with ethylene oxide in the presence of a catalyst to form 2-(2,4-Diaminophenoxy)ethanol.", "2-(2,4-Diaminophenoxy)ethanol is then quaternized with hydrochloric acid to form 2-(2,4-Diaminophenoxy)ethanol dihydrochloride." ] } | |
CAS番号 |
66422-95-5 |
分子式 |
C8H13ClN2O2 |
分子量 |
204.65 g/mol |
IUPAC名 |
2-(2,4-diaminophenoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |
InChIキー |
PBVFDMZFBPZIMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)N)OCCO.Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1N)N)OCCO.Cl |
その他のCAS番号 |
66422-95-5 11138-66-2 |
物理的記述 |
Solid; [MSDSonline] Light grey to light pink solid; [EC] Cream-colored odorless solid; [Merck Index] Fine cream-colored powder with a very faint odor; [Solvay MSDS] |
ピクトグラム |
Irritant |
関連するCAS |
70643-19-5 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)


![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)




![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)


